molecular formula C7H3BrClNO4 B1380316 3-Bromo-4-chloro-5-nitrobenzoic acid CAS No. 1523065-07-7

3-Bromo-4-chloro-5-nitrobenzoic acid

Cat. No.: B1380316
CAS No.: 1523065-07-7
M. Wt: 280.46 g/mol
InChI Key: CBRQOWWWIHVGHD-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-5-nitrobenzoic acid: is an aromatic compound with the molecular formula C7H3BrClNO4 It is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a benzoic acid core

Mechanism of Action

Target of Action

The primary targets of 3-Bromo-4-chloro-5-nitrobenzoic acid are likely to be involved in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound’s bromine, chlorine, and nitro groups can interact with various organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .

Mode of Action

The compound’s interaction with its targets involves several steps. The bromine and chlorine atoms can participate in electrophilic aromatic substitution reactions . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures, with a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character influences the compound’s reactivity .

Biochemical Pathways

The affected pathways involve the formation of carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . The compound can also participate in free radical reactions, nucleophilic substitutions, and oxidation reactions at the benzylic position .

Pharmacokinetics

The nitro group’s high dipole moment could result in lower volatility compared to compounds of similar molecular weight .

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific biochemical pathways involved. In the context of the Suzuki–Miyaura cross-coupling reaction, the compound can contribute to the formation of new carbon–carbon bonds .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemical species can influence the compound’s action, efficacy, and stability. For example, the Suzuki–Miyaura cross-coupling reaction typically requires mild and functional group tolerant reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloro-5-nitrobenzoic acid typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes:

    Bromination: The addition of a bromine atom to the aromatic ring using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic aromatic substitution due to the presence of electron-withdrawing groups (nitro, bromo, and chloro).

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride (SnCl2) or iron (Fe) in acidic conditions.

    Oxidation Reactions: The benzoic acid moiety can be further oxidized under strong oxidative conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid (HCl) or iron (Fe) in acetic acid (CH3COOH).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products:

    Amino Derivatives: Reduction of the nitro group leads to the formation of 3-Bromo-4-chloro-5-aminobenzoic acid.

    Substituted Benzoic Acids: Various substituted derivatives depending on the nucleophile used in substitution reactions.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in coordination chemistry for the development of new catalysts.

Biology and Medicine:

    Pharmaceutical Research: Potential precursor for the synthesis of biologically active compounds.

    Biochemical Studies: Used in the study of enzyme interactions and inhibition.

Industry:

    Material Science: Utilized in the development of new materials with specific properties.

    Agricultural Chemicals: Potential use in the synthesis of agrochemicals.

Comparison with Similar Compounds

  • 3-Bromo-5-nitrobenzoic acid
  • 4-Chloro-3-nitrobenzoic acid
  • 3-Chloro-4-nitrobenzoic acid

Comparison:

  • 3-Bromo-4-chloro-5-nitrobenzoic acid is unique due to the simultaneous presence of bromine, chlorine, and nitro groups, which impart distinct reactivity and potential applications.
  • 3-Bromo-5-nitrobenzoic acid lacks the chlorine atom, resulting in different reactivity patterns.
  • 4-Chloro-3-nitrobenzoic acid and 3-Chloro-4-nitrobenzoic acid have different positions of the substituents, affecting their chemical behavior and applications.

Properties

IUPAC Name

3-bromo-4-chloro-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO4/c8-4-1-3(7(11)12)2-5(6(4)9)10(13)14/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRQOWWWIHVGHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523065-07-7
Record name 3-bromo-4-chloro-5-nitrobenzoic acid
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